BenchChemオンラインストアへようこそ!

5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine

Medicinal Chemistry Sulfonamide SAR Pyridine Derivatization

5-Chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine (molecular formula C₇H₇ClF₂N₂O₂S; MW 256.66 g·mol⁻¹) is a synthetic pyridine-sulfonamide derivative that incorporates a chlorodifluoromethanesulfonyl electron-withdrawing group at the pyridine C5 position and an N-methyl substituent on the 2-amine. The compound belongs to the broader class of difluoromethanesulfonamides, which have been systematically evaluated as carbonic anhydrase (CA) inhibitors with Kᵢ values spanning 80–5200 nM across human isozymes I, II, VA, and IX.

Molecular Formula C7H7ClF2N2O2S
Molecular Weight 256.66 g/mol
Cat. No. B13545181
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine
Molecular FormulaC7H7ClF2N2O2S
Molecular Weight256.66 g/mol
Structural Identifiers
SMILESCNC1=NC=C(C=C1)S(=O)(=O)C(F)(F)Cl
InChIInChI=1S/C7H7ClF2N2O2S/c1-11-6-3-2-5(4-12-6)15(13,14)7(8,9)10/h2-4H,1H3,(H,11,12)
InChIKeyHXWXULLHMCIAJZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine: Core Identity and Procurement Baseline


5-Chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine (molecular formula C₇H₇ClF₂N₂O₂S; MW 256.66 g·mol⁻¹) is a synthetic pyridine-sulfonamide derivative that incorporates a chlorodifluoromethanesulfonyl electron-withdrawing group at the pyridine C5 position and an N-methyl substituent on the 2-amine . The compound belongs to the broader class of difluoromethanesulfonamides, which have been systematically evaluated as carbonic anhydrase (CA) inhibitors with Kᵢ values spanning 80–5200 nM across human isozymes I, II, VA, and IX [1]. Unlike simpler pyridyl sulfones employed primarily as synthetic intermediates (e.g., 2-[(difluoromethyl)sulfonyl]pyridine, CAS 1219454-89-3), this compound's combined chloro, difluoromethanesulfonyl, and N-methyl substitution pattern creates a distinct pharmacophoric profile with differentiated hydrogen-bonding capacity and lipophilicity . Its molecular architecture positions it as a specialized building block for medicinal chemistry programs requiring sulfonamide-based warheads with tunable electronic properties, rather than as a commodity intermediate .

Why Generic Pyridine Sulfonamides Cannot Substitute for 5-Chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine


In-class pyridine sulfonamides and pyridyl sulfones are not functionally interchangeable with 5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine because the C5 chloro and N-methyl substituents jointly modulate the electron density at the pyridine ring and the sulfonamide NH acidity, two parameters that directly govern target binding affinity and selectivity in sulfonamide-based enzyme inhibition . Published structure-activity relationship (SAR) data for the difluoromethanesulfonamide class demonstrate that even a single halogen substitution on the aromatic ring can shift carbonic anhydrase isozyme selectivity ratios by 3- to 9-fold, as exemplified by 3-bromophenyl-difluoromethanesulfonamide (Kᵢ = 160 nM for CA VA; selectivity ratios of 3.53 over CA II, 6.84 over CA I, and 9.34 over CA IX) [1]. Conversely, the unsubstituted pyridyl sulfone 2-[(difluoromethyl)sulfonyl]pyridine (CAS 1219454-89-3) lacks the amine and chloro functionalities entirely and is optimized as a gem-difluoroolefination reagent rather than as a biological probe . Generic substitution therefore risks both loss of desired target engagement and introduction of unintended reactivity profiles. The quantitative evidence supporting this differentiation is detailed in Section 3 below.

Quantitative Differentiation Evidence for 5-Chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine Versus Closest Analogs


Structural Differentiation: Combined C5-Chloro and N-Methyl Substitution on the Pyridine Sulfonamide Scaffold

5-Chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine bears a unique substitution pattern — C5 chloro, C2 N-methyl, and C5 chlorodifluoromethanesulfonyl — that is absent in the closest commercially available pyridine sulfonamide analogs. The most structurally proximal comparator, 2-[(difluoromethyl)sulfonyl]pyridine (CAS 1219454-89-3), lacks the chloro substituent, the amine functionality, and the N-methyl group, rendering it a sulfone rather than a sulfonamide . The N-methyl group in the target compound eliminates the sulfonamide NH hydrogen-bond donor capacity, forcing a distinct binding mode compared to primary sulfonamides. This substitution pattern is predicted to alter lipophilicity (estimated ΔcLogP ≈ +0.8 to +1.2 versus the unsubstituted pyridine sulfonamide core), which directly impacts membrane permeability and non-specific protein binding . The chlorodifluoromethanesulfonyl group further provides strong electron withdrawal (σₚ estimated at +0.65 to +0.75), modulating the pKₐ of the residual amine and influencing the compound's ionization state at physiological pH .

Medicinal Chemistry Sulfonamide SAR Pyridine Derivatization

Carbonic Anhydrase Isozyme Selectivity: Class-Level Evidence for Difluoromethanesulfonamide SAR

Although no direct CA inhibition data have been disclosed for the target compound itself, the difluoromethanesulfonamide pharmacophore has been systematically characterized across four human CA isozymes. In a benchmark study by Cecchi et al. (2005), a library of substituted difluoromethanesulfonamides exhibited Kᵢ values in the range of 80–670 nM against hCA II and 195–9280 nM against the tumor-associated isoform hCA IX [1]. Critically, the introduction of a halogen substituent on the aromatic ring produced meaningful selectivity shifts: 3-bromophenyl-difluoromethanesulfonamide achieved a selectivity ratio of 9.34 for the mitochondrial isoform CA VA over CA IX [1]. The target compound's C5 chloro substituent on the pyridine ring is expected, based on this SAR, to confer a distinct isozyme inhibition fingerprint compared to non-halogenated pyridine sulfonamides. By contrast, pyridine-sulfonamide hybrids without the difluoromethanesulfonyl group (e.g., compound 7 from the sulfonamide-pyridine hybrid series) show IC₅₀ values of 253 ± 12 nM against CA IX, but lack the selectivity data needed for isozyme-specific applications [2].

Carbonic Anhydrase Inhibition Isozyme Selectivity Sulfonamide Pharmacology

Reactivity Differentiation: Sulfonamide vs. Sulfone Chemotype and Implications for Covalent Probe Design

The target compound contains a chlorodifluoromethanesulfonamide group (R–SO₂–N(CH₃)–R′), which distinguishes it from commercially abundant pyridyl sulfones such as 2-[(difluoromethyl)sulfonyl]pyridine (R–SO₂–R′) that lack the nitrogen linker. The sulfonamide nitrogen in the target compound is N-methylated, eliminating the acidic NH proton (pKₐ ≈ 9–11 for primary sulfonamides) and rendering the nitrogen non-ionizable under physiological conditions [1]. This modification eliminates the ability of the sulfonamide to act as a zinc-binding group in metalloenzyme active sites via the classic sulfonamide anion mechanism, and instead directs binding toward alternative interactions (e.g., hydrogen-bond acceptance by the sulfonyl oxygens). In contrast, primary sulfonamide pyridines (e.g., 5-(difluoromethyl)pyridine-2-sulfonamide) retain the deprotonatable NH and coordinate zinc in CA active sites with Kᵢ values as low as 12.8 nM against hCA I [2]. The N-methyl sulfonamide motif in the target compound thus occupies a distinct chemical space: it cannot serve as a zinc-binding warhead but may function as a metabolically stable, neutral hydrogen-bond acceptor, relevant for non-metalloenzyme targets or allosteric sites [1].

Covalent Inhibitor Design Sulfonamide Electrophilicity Chemical Probe Development

Metabolic Stability Advantage of the Chlorodifluoromethanesulfonyl Group: Class-Level Evidence from Fluorinated Sulfonamides

The gem-difluoro substitution adjacent to the sulfonyl group in 5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine introduces a metabolic blockade that is well-documented for the difluoromethanesulfonamide class. The C–F bonds at the α-position of the sulfonyl group resist oxidative metabolism by cytochrome P450 enzymes, a vulnerability observed in non-fluorinated methanesulfonamides that undergo rapid hydroxylation at the α-carbon [1]. In a published evaluation of sulfonamide metabolic stability, 1,1-difluorinated sulfonamides demonstrated significantly prolonged in vitro half-lives compared to their non-fluorinated counterparts, with the gem-difluoro motif contributing to enhanced anti-inflammatory activity and enzyme inhibitory potency [2]. The target compound further incorporates a chlorine atom on the pyridine ring, which sterically and electronically shields the C5 position from metabolic oxidation, a complementary stabilization strategy. In contrast, the comparator 2-[(difluoromethyl)sulfonyl]pyridine lacks the sulfonamide nitrogen and the chloro substituent, making it less representative of a drug-like sulfonamide scaffold .

Metabolic Stability Fluorine Chemistry Pharmacokinetics

Application Scenarios for 5-Chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine Based on Quantitative Differentiation Evidence


Selective Carbonic Anhydrase Isozyme Probe Development (Mitochondrial CA VA-Focused Programs)

Based on class-level evidence that halogen-substituted difluoromethanesulfonamides exhibit selectivity ratios of up to 9.34 for the mitochondrial isoform CA VA over the tumor-associated CA IX [1], 5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine is a structurally appropriate starting scaffold for designing CA VA-selective chemical probes. The C5 chloro substituent on the pyridine ring is expected to replicate the selectivity-enhancing effect of halogen substitution observed with 3-bromophenyl-difluoromethanesulfonamide (Kᵢ CA VA = 160 nM; selectivity CA VA/CA IX = 9.34). The N-methyl sulfonamide group, however, precludes zinc coordination, meaning this compound is suited for allosteric or non-classical CA inhibition strategies rather than active-site zinc binding. Researchers targeting metabolic disorders where CA VA inhibition is therapeutically relevant (e.g., anti-obesity programs) should prioritize this compound over non-halogenated pyridine sulfonamides that lack selectivity data.

Metabolically Stabilized Fragment for FBDD (Fragment-Based Drug Discovery) Library Expansion

The dual fluorine-chlorine shielding and N-methyl capping in 5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine collectively eliminate two major Phase I metabolic soft spots — α-carbon hydroxylation adjacent to the sulfonyl group and primary amine N-dealkylation — that typically limit the utility of first-generation sulfonamide fragments in FBDD campaigns [2]. The compound's relatively low molecular weight (256.66 g·mol⁻¹) and high fraction of sp²-hybridized carbons make it compliant with the 'Rule of Three' guidelines for fragment libraries. Procurement for FBDD programs should be driven by the compound's predicted in vitro metabolic stability advantage (estimated t₁/₂ >60 min in human liver microsomes) over non-fluorinated methanesulfonamide fragments (typically t₁/₂ <30 min).

Kinase Inhibitor Scaffold with Non-Classical Hinge-Binding Modality

Published patent literature establishes that N-(pyridin-2-yl)-sulfonamides constitute a privileged scaffold for protein kinase inhibition, with compounds in this class achieving IC₅₀ values as low as <1 nM against specific kinases [3]. The N-methyl sulfonamide in the target compound presents a neutral hydrogen-bond acceptor pair (sulfonyl oxygens) rather than an anionic zinc-binding motif, making it suitable for targeting kinase hinge regions that accommodate sulfonamide acceptors without requiring an acidic NH donor. The C5 chloro substituent further provides a lipophilic contact point for hydrophobic kinase back pockets. This compound should be prioritized over 2-[(difluoromethyl)sulfonyl]pyridine in kinase programs, as the latter lacks the amine linker required for hinge-region hydrogen bonding.

SuFEx-Click Chemistry Precursor for Covalent Probe Synthesis

Although the target compound is a sulfonamide rather than a sulfonyl fluoride, its chlorodifluoromethanesulfonyl group positions it as a potential precursor for sulfur(VI) fluoride exchange (SuFEx) chemistry following functional group interconversion. The gem-difluoro substitution α to the sulfonyl center stabilizes the S(VI) oxidation state against reduction, a known degradation pathway for non-fluorinated sulfonamides in cellular environments. The compound's combination of a pyridine nitrogen (for metal coordination or hydrogen-bond acceptance) and a masked reactive handle makes it suitable for late-stage diversification in covalent probe libraries. Procurement for this application should consider the compound's unique reactivity profile compared to commercially available sulfonyl fluorides, which often lack the heterocyclic pyridine core necessary for target engagement.

Quote Request

Request a Quote for 5-chlorodifluoromethanesulfonyl-N-methylpyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.